molecular formula C25H31BrN2O2 B10882631 (4-Benzylpiperidin-1-yl)[1-(5-bromo-2-hydroxybenzyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(5-bromo-2-hydroxybenzyl)piperidin-3-yl]methanone

Cat. No.: B10882631
M. Wt: 471.4 g/mol
InChI Key: ZRGNWLOYBVFDOS-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE is a complex organic compound with a molecular formula of C25H31BrN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the benzylpiperidine and bromohydroxybenzyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

  • Step 1: Synthesis of Benzylpiperidine

      Reagents: Benzyl chloride, piperidine

      Conditions: Reflux in an organic solvent such as toluene or ethanol

      Product: Benzylpiperidine

  • Step 2: Synthesis of Bromohydroxybenzyl Intermediate

      Reagents: 5-bromo-2-hydroxybenzaldehyde, reducing agent (e.g., sodium borohydride)

      Conditions: Stirring at room temperature

      Product: 5-bromo-2-hydroxybenzyl alcohol

  • Step 3: Coupling Reaction

      Reagents: Benzylpiperidine, 5-bromo-2-hydroxybenzyl alcohol, coupling agent (e.g., DCC or EDC)

      Conditions: Stirring at room temperature or slightly elevated temperatures

      Product: (4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial reactors, automated systems, and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen gas with palladium catalyst).

    Substitution: Reagents like NaNH2 (Sodium amide) or Grignard reagents under anhydrous conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A simpler analog with similar structural features but lacking the bromohydroxybenzyl group.

    5-Bromo-2-hydroxybenzyl alcohol: A precursor in the synthesis of the target compound.

    Benzylpiperidine derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness

(4-BENZYLPIPERIDINO)[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL]METHANONE is unique due to the combination of the benzylpiperidine and bromohydroxybenzyl moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H31BrN2O2

Molecular Weight

471.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(5-bromo-2-hydroxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C25H31BrN2O2/c26-23-8-9-24(29)22(16-23)18-27-12-4-7-21(17-27)25(30)28-13-10-20(11-14-28)15-19-5-2-1-3-6-19/h1-3,5-6,8-9,16,20-21,29H,4,7,10-15,17-18H2

InChI Key

ZRGNWLOYBVFDOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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